beta-Naphthylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

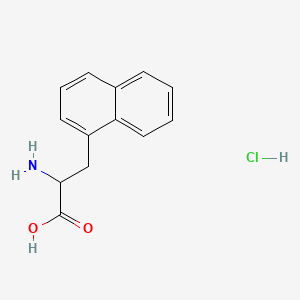

Beta-Naphthylalanine, also known as this compound, is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Peptides

Antimicrobial peptides (AMPs) are short sequences of amino acids that exhibit activity against bacteria, fungi, and viruses. The incorporation of β-naphthylalanine into AMPs has been shown to enhance their stability and efficacy.

Enhanced Activity and Stability

Research indicates that adding β-naphthylalanine to the termini of AMPs can significantly boost their antimicrobial activity. For instance, peptides such as S1-Nal and S1-Nal-Nal demonstrated improved minimum inhibitory concentrations (MICs) against various bacterial strains, including E. faecium and A. baumannii, compared to their parent peptides without Nal .

| Peptide | MIC against E. faecium | MIC against A. baumannii | MIC against E. coli |

|---|---|---|---|

| S1-Nal | 64 μg/ml | 8 μg/ml | 32 μg/ml |

| S1-Nal-Nal | 32 μg/ml | 2 μg/ml | 8 μg/ml |

Synergistic Effects

The β-naphthylalanine-tagged AMPs have also been shown to synergize with conventional antibiotics, enhancing their effectiveness against antibiotic-resistant strains. A study demonstrated that Nal-tagged peptides could reduce the release of lipopolysaccharides from Gram-negative bacteria by over 99%, indicating a potent mechanism of action against infections .

Anticancer Applications

β-Naphthylalanine has been incorporated into peptide designs aimed at cancer treatment, leveraging its ability to enhance the selectivity and potency of anticancer agents.

Targeted Cancer Cell Binding

Peptides engineered with β-naphthylalanine residues have shown preferential binding to cancer cells while minimizing toxicity to normal cells. For example, the peptide K4R2-Nal2-S1 exhibited significant anticancer activity in xenograft models, effectively inhibiting tumor growth in mice .

Drug Delivery Systems

β-Naphthylalanine's structural properties also lend themselves to drug delivery applications.

Supramolecular Structures

Recent studies have explored the use of β-naphthylalanine in creating self-assembled peptide nanostructures for drug delivery systems. These structures can encapsulate therapeutic agents like doxorubicin, enhancing their stability and bioavailability . The high relaxivity of these nanostructures suggests potential applications in magnetic resonance imaging (MRI) as well .

Diagnostic Applications

The unique properties of β-naphthylalanine make it suitable for use in diagnostic agents.

MRI Contrast Agents

Peptides modified with gadolinium complexes incorporating β-naphthylalanine have been studied for their potential as MRI contrast agents due to their ability to form stable nanostructures with high relaxivity . This application could lead to improved imaging techniques in clinical settings.

Case Studies

Several case studies illustrate the practical applications of β-naphthylalanine:

- Case Study 1 : Development of K4R2-Nal2-S1 for targeted cancer therapy resulted in significant tumor reduction in xenograft models, showcasing its potential as an effective anticancer agent.

- Case Study 2 : The use of Nal-tagged AMPs demonstrated enhanced antimicrobial properties against resistant bacterial strains, supporting their application in combating antibiotic resistance.

Propriétés

Numéro CAS |

63024-43-1 |

|---|---|

Formule moléculaire |

C13H14ClNO2 |

Poids moléculaire |

251.71 g/mol |

Nom IUPAC |

2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H |

Clé InChI |

BKQQPCDQZZTLSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |

Key on ui other cas no. |

5440-43-7 |

Séquence |

X |

Synonymes |

2-amino-3-(1-naphthyl)propionic acid hydrochloride beta-naphthylalanine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.